

ANGPT1 siRNA stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ANGPT1 Human Pre-designed
siRNA Set A*

Cat. No.: *B12420250*

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ANGPT1 siRNA Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Angiopoietin-1 (ANGPT1) siRNA.

Frequently Asked Questions (FAQs)

Q1: How should I store my ANGPT1 siRNA upon receipt?

A: Your ANGPT1 siRNA is shipped lyophilized (dry) and is stable at room temperature for 2-4 weeks.^[1] However, for long-term storage, we recommend storing it at -20°C or, preferably, -80°C.^[1] Lyophilized siRNA is stable for at least one year when stored at -20°C in a non-frost-free freezer.^[2]

Q2: What is the best way to resuspend my lyophilized ANGPT1 siRNA?

A: To minimize RNase contamination, always use nuclease-free water or a suitable RNase-free buffer (e.g., TE buffer) to resuspend your siRNA.^{[1][3]} Briefly centrifuge the tube before opening to ensure the lyophilized pellet is at the bottom. Add the desired volume of buffer to create a stock solution (e.g., 20 µM), vortex gently, and let it sit for a few minutes to ensure complete resuspension.

Q3: How should I store my resuspended ANGPT1 siRNA solution?

A: Resuspended siRNA should be stored at -20°C, where it is stable for at least six months.^[2] For long-term storage, -80°C is recommended.^[1] It is highly advisable to create smaller working aliquots to avoid repeated freeze-thaw cycles, which can compromise siRNA integrity.^{[1][2]}

Q4: How many times can I freeze and thaw my ANGPT1 siRNA aliquots?

A: It is recommended to limit freeze-thaw cycles to no more than 3-5 times.^{[1][4]} Storing siRNA in "frost-free" freezers is not recommended due to the temperature cycling they employ.^[1] Each cycle of freezing and thawing increases the risk of degradation.

Q5: How stable is ANGPT1 siRNA under different temperature conditions?

A: Unmodified siRNA is remarkably stable. Studies have shown that it can withstand extended incubation at 21°C (over a year) and even short incubations at temperatures up to 95°C without significant loss of integrity or functional activity.^[5] However, it is susceptible to degradation by nucleases found in biological fluids like serum.

Table 1: Summary of ANGPT1 siRNA Stability and Storage Conditions

Form	Storage Temperature	Duration of Stability	Freeze-Thaw Cycles
Lyophilized (Dry)	Room Temperature	2–4 weeks ^[1]	N/A
-20°C	At least 1 year (up to 3 years reported) ^{[1][2]}	N/A	
-80°C	Long-term (best option) ^[1]	N/A	
Resuspended	4°C	Short-term (days)	N/A
-20°C	At least 6 months ^{[1][2]}	Max 3–5 cycles ^[1]	
-80°C	Long-term (recommended for aliquots) ^[1]	Max 3–5 cycles ^[1]	

Troubleshooting Guides

Problem 1: I am not observing any knockdown of ANGPT1 expression.

- Is your siRNA properly resuspended and intact?
 - Suggestion: Ensure you have followed the resuspension protocol correctly. If you suspect degradation due to improper handling, you can run an aliquot on a non-denaturing polyacrylamide gel to check its integrity.
- Was the transfection successful?
 - Suggestion: Transfection efficiency is critical and highly cell-type dependent.^[6] Use a validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) and a negative control (scrambled siRNA) in parallel with your ANGPT1 siRNA.^{[6][7]} If the positive control shows knockdown, your transfection system is working. To visually confirm uptake, you can use a fluorescently labeled control siRNA.^[3]
- Is your assay for detecting knockdown working correctly?
 - Suggestion: The most reliable way to measure knockdown is by quantifying mRNA levels using qRT-PCR, typically 24-48 hours post-transfection.^{[6][7]} When analyzing protein levels via Western blot, remember that protein turnover rates can vary. A stable protein may take longer to show a decrease after its mRNA has been silenced.

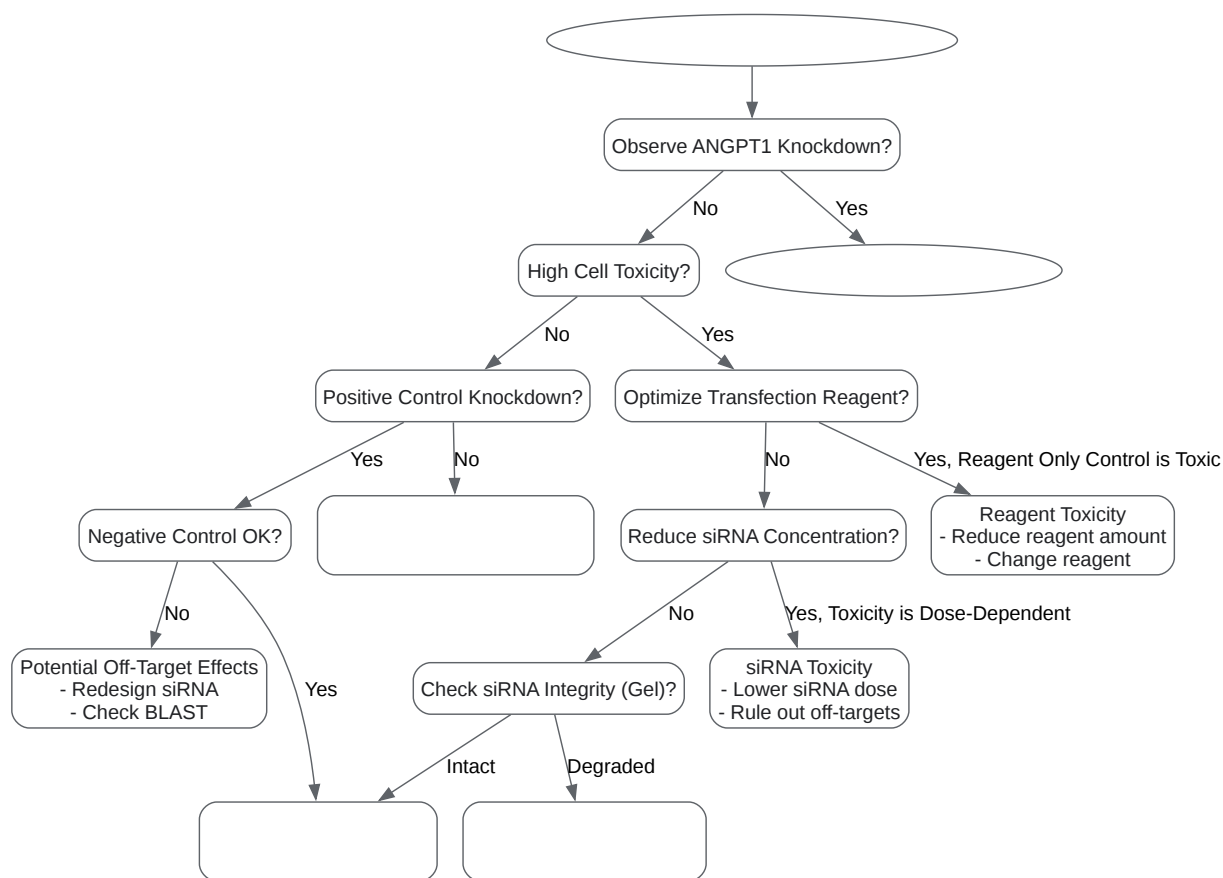
Problem 2: My cells are showing high toxicity or dying after transfection.

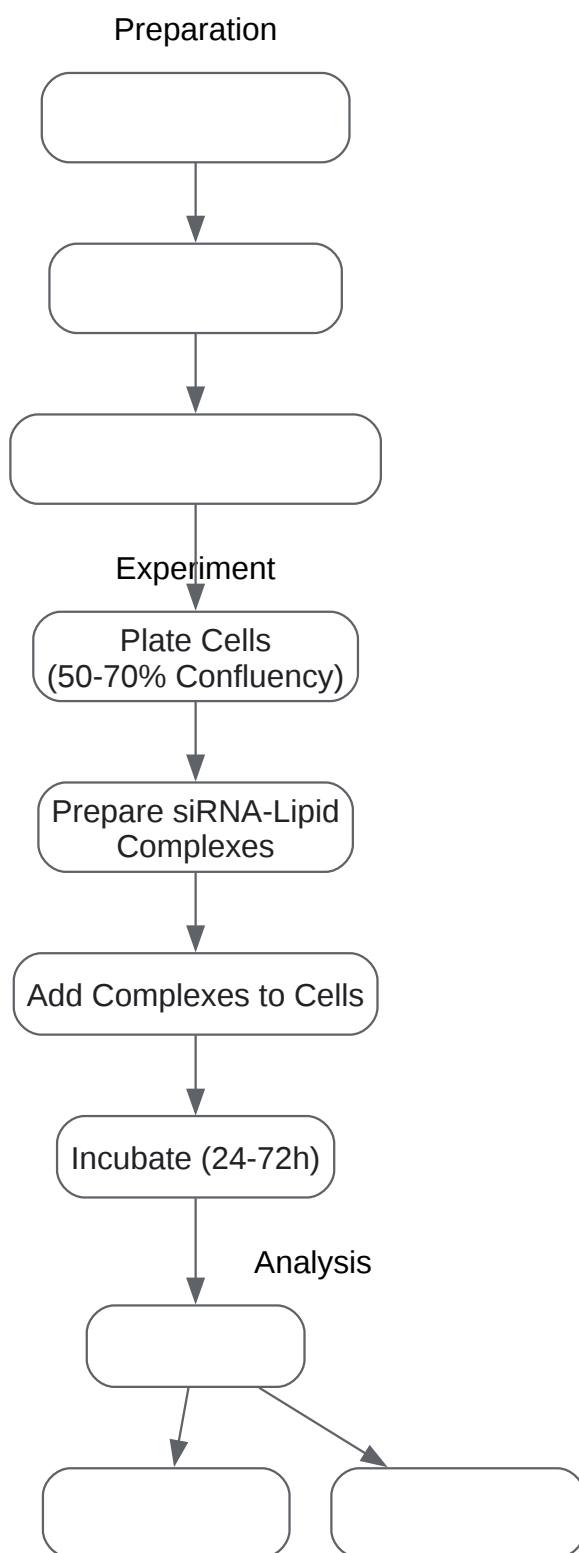
- Is the transfection reagent causing toxicity?
 - Suggestion: Set up a control where you treat cells with only the transfection reagent (no siRNA) to assess its baseline toxicity.^[7] Ensure you are using the reagent according to the manufacturer's protocol, as some reagents require serum-free conditions for optimal performance.^[3]
- Is the siRNA concentration too high?
 - Suggestion: High concentrations of siRNA can induce an immune response or cause off-target effects, leading to cell death.^[3] Perform a dose-response experiment to find the

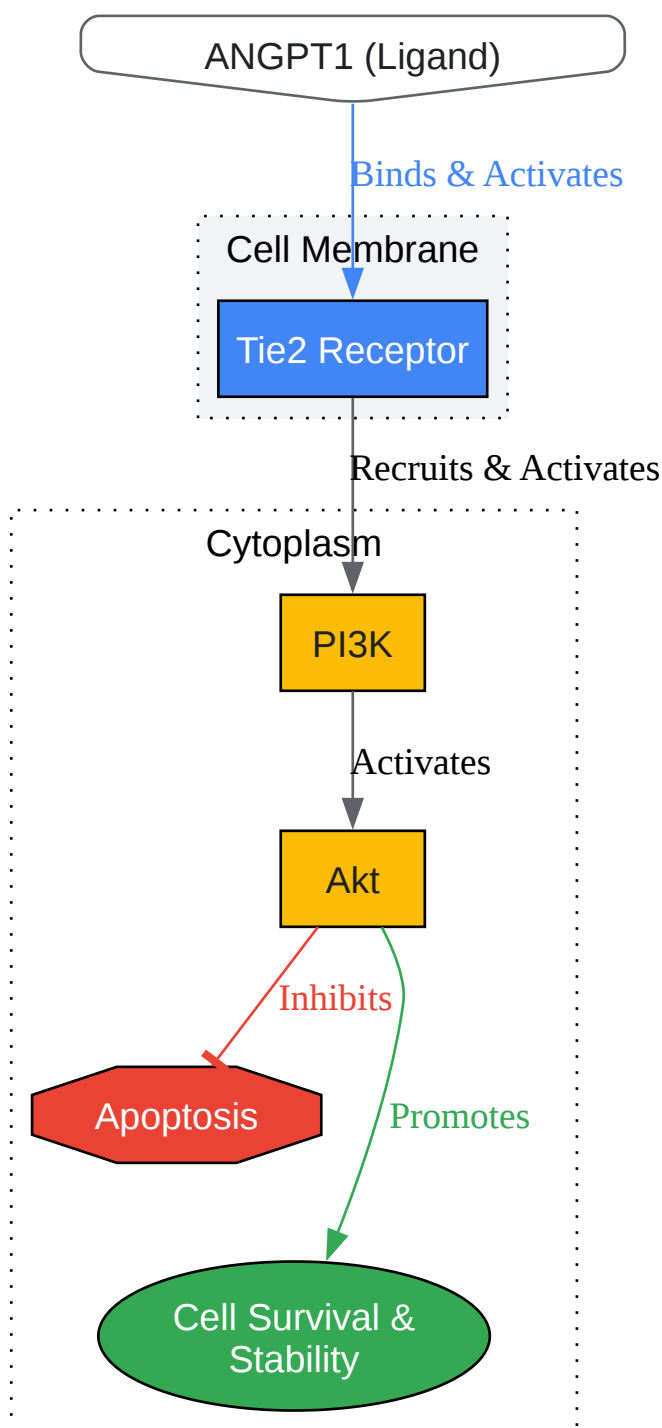
lowest effective concentration of ANGPT1 siRNA that achieves significant knockdown without causing toxicity.

- Are your cells healthy?
 - Suggestion: Only use healthy, actively dividing cells at a low passage number for your experiments. Unhealthy cells are more susceptible to the stress of transfection.^[3] Avoid using antibiotics in the media during transfection, as they can increase cell death.^[3]

Troubleshooting Flowchart







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- To cite this document: BenchChem. [ANGPT1 siRNA stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420250#angpt1-sirna-stability-and-storage-conditions]

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